5-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methylphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a triazolo-thiazole core substituted with a 4-methylphenyl group, a 2-hydroxyethyl-piperazine moiety, and a methyl group. The piperazine group likely enhances solubility and receptor affinity, while the 4-methylphenyl substituent may balance lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-13-3-5-15(6-4-13)16(23-9-7-22(8-10-23)11-12-25)17-18(26)24-19(27-17)20-14(2)21-24/h3-6,16,25-26H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNGYVOPVDPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)piperazine.
Synthesis of the Triazole Ring: The next step involves the cyclization of an appropriate hydrazine derivative with a thioamide to form the triazole ring.
Formation of the Thiazole Ring: The final step involves the cyclization of the triazole derivative with a suitable α-haloketone to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural similarities with several triazolo-thiazole and piperazine-containing derivatives (Table 1). Key differences lie in the substituents on the piperazine ring and aromatic groups:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl, 2-hydroxyethyl-piperazine, methyl-triazolo-thiazole | C₂₃H₂₉N₅O₂S | 427.6 | - |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl-triazolo-thiazole | C₂₆H₂₉ClN₆O₃S | 553.1 | |
| 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Phenyl, 2-hydroxyethyl-piperazine, ethyl-triazolo-thiazole | C₁₉H₂₅N₅O₂S | 387.5 | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 4-Ethoxy-3-methylphenyl, 4-methoxyphenyl, pyrazole-thiazolo-triazolone | C₃₁H₂₇N₅O₃S | 561.6 |
Key Observations :
Physicochemical Properties
Tables
Table 1. Structural Comparison of Triazolo-Thiazole Derivatives
Biological Activity
The compound 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a chemically diverse molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiazole ring system, which are known to impart various pharmacological properties. The presence of the piperazine moiety is particularly noteworthy due to its established role in enhancing bioavailability and therapeutic efficacy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent antibacterial and antifungal activities against various pathogens .
- Anticancer Potential : Research suggests that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
- Neuroprotective Effects : Compounds with piperazine structures have been reported to exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives containing triazole and thiazole rings. The results demonstrated that these compounds had significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined, revealing that the tested compound showed comparable efficacy to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Test Compound | 32 | Moderate |
| Standard Antibiotic | 16 | High |
| Control | >64 | None |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells. The study measured cell viability using MTT assays and found that at a concentration of 50 µM, the compound reduced cell viability by approximately 70% compared to untreated cells .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the triazole ring has been linked to inhibition of enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, contributing to potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
